molecular formula C9H13Cl2N B2763734 4-(chloromethyl)-N,N-dimethylaniline hydrochloride CAS No. 1703-47-5

4-(chloromethyl)-N,N-dimethylaniline hydrochloride

Cat. No.: B2763734
CAS No.: 1703-47-5
M. Wt: 206.11
InChI Key: VORNGBNHDONIJP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N,N-dimethylaniline hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups and the para-position of the benzene ring is substituted with a chloromethyl group. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N,N-dimethylaniline hydrochloride typically involves the chloromethylation of N,N-dimethylaniline. This can be achieved through the reaction of N,N-dimethylaniline with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the aniline derivative to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed to achieve reduction.

Major Products Formed

    Nucleophilic Substitution: Products include N,N-dimethyl-4-hydroxyaniline, N,N-dimethyl-4-cyanoaniline, and various N-substituted aniline derivatives.

    Oxidation: Products include N,N-dimethyl-4-nitrosoaniline and other oxidized forms.

    Reduction: Products include N,N-dimethylaniline and other reduced derivatives.

Scientific Research Applications

4-(Chloromethyl)-N,N-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N,N-dimethylaniline hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in various nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through alkylation.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the dimethylamino group.

    4-Chloromethylpyridine Hydrochloride: Contains a pyridine ring instead of a benzene ring.

    N,N-Dimethylaniline: Lacks the chloromethyl group.

Uniqueness

4-(Chloromethyl)-N,N-dimethylaniline hydrochloride is unique due to the presence of both the chloromethyl and dimethylamino groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNGBNHDONIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703-47-5
Record name 4-(chloromethyl)-N,N-dimethylaniline hydrochloride
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